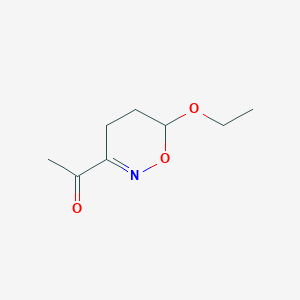
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19372 g/mol . This compound belongs to the class of oxazinones, which are known for their diverse biological activities, including antimicrobial and fungicidal properties .
Preparation Methods
The synthesis of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in ethanol (EtOH) in the presence of sodium acetate (NaOAc) or in pyridine . The reaction conditions can vary, but the use of ethanol and sodium acetate is common for obtaining high yields of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- involves its interaction with molecular targets such as glucocorticoid receptors . The compound binds to these receptors, modulating their activity and leading to various biological effects . The specific pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity is a key aspect of its biological effects .
Comparison with Similar Compounds
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- can be compared with other oxazinone derivatives, such as:
6H-1,2-oxazin-6-ones: These compounds share a similar structural framework but may differ in their substituents and biological activities.
Benzo-oxazinones: These compounds have a benzene ring fused to the oxazinone structure, leading to different chemical and biological properties.
The uniqueness of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- lies in its specific ethoxy and ethanone substituents, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
80322-63-0 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(6-ethoxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO3/c1-3-11-8-5-4-7(6(2)10)9-12-8/h8H,3-5H2,1-2H3 |
InChI Key |
UERLTCIRLZEQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=NO1)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole](/img/structure/B8712505.png)
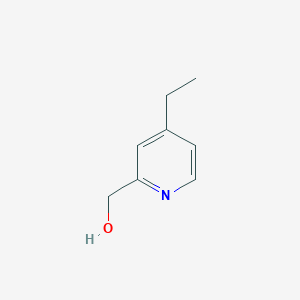
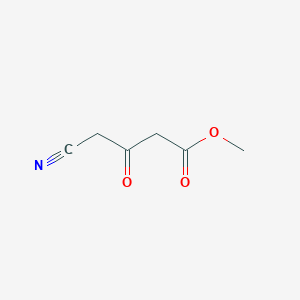
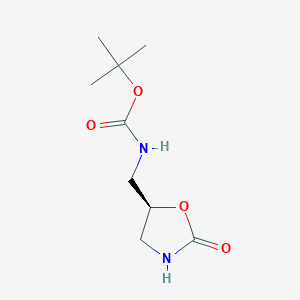
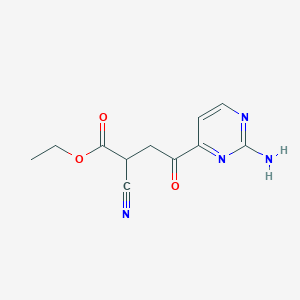
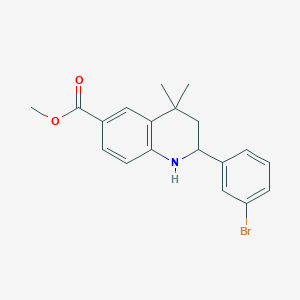

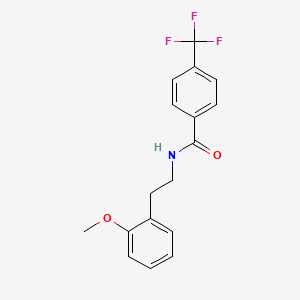
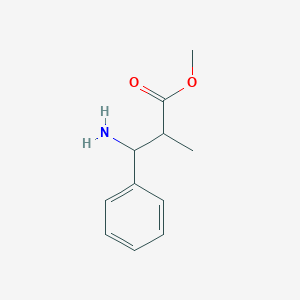
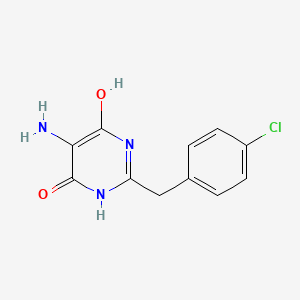
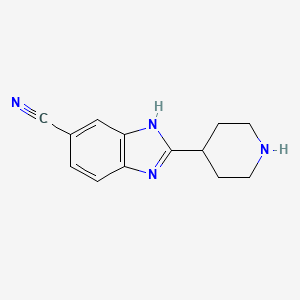
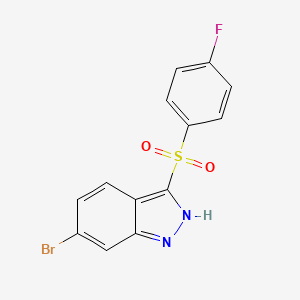
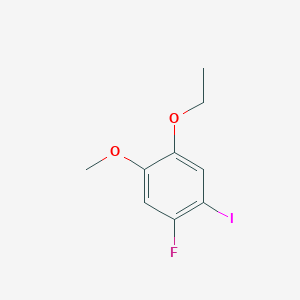
![1,5-Dimethyl-5,6-dihydro-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B8712587.png)
